molecular formula C11H17NO3 B13536521 2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine

2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine

Cat. No.: B13536521
M. Wt: 211.26 g/mol
InChI Key: AJGPFMLEDKXZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine is an organic compound with the molecular formula C11H17NO3 It is characterized by the presence of a phenoxy group substituted with two methoxy groups and a methyl group, attached to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine typically involves the reaction of 2,6-dimethoxy-4-methylphenol with ethylene oxide to form 2-(2,6-dimethoxy-4-methylphenoxy)ethanol. This intermediate is then converted to the amine through a reaction with ammonia or an amine source under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of phenoxy derivatives.

Scientific Research Applications

2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act as a partial agonist at serotonin 5-HT2A and 5-HT2C receptors, modulating the release of serotonin in the brain. This interaction can lead to various physiological and psychological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethoxyphenoxy)ethan-1-amine
  • 2-(4-Bromo-3-methylphenoxy)ethan-1-amine
  • 2-(2-Methoxyethoxy)ethanamine

Uniqueness

2-(2,6-Dimethoxy-4-methylphenoxy)ethan-1-amine is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects .

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-methylphenoxy)ethanamine

InChI

InChI=1S/C11H17NO3/c1-8-6-9(13-2)11(15-5-4-12)10(7-8)14-3/h6-7H,4-5,12H2,1-3H3

InChI Key

AJGPFMLEDKXZTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)OCCN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.